BenchChemオンラインストアへようこそ!

Tramadol

Pharmacology Receptor Binding Analgesic Potency

This racemic Tramadol (CAS 123154-38-1) is a critical tool for pharmacogenomic and multimodal analgesia research. Its unique dual mechanism—weak μ-opioid agonism combined with serotonin/norepinephrine reuptake inhibition—and reliance on CYP2D6-mediated activation to the potent M1 metabolite make it ideal for studying genetic polymorphisms in pain response. The synergistic enantiomers provide a validated benchmark for preclinical pain models and clinical comparator studies, offering distinct mechanistic value over codeine or tapentadol.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 123154-38-1
Cat. No. B015222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTramadol
CAS123154-38-1
SynonymsAdolonta
Amadol
Biodalgic
Biokanol
Contramal
Jutadol
K 315
K-315
K315
MTW Tramadol
MTW-Tramadol
MTWTramadol
Nobligan
Prontofort
Ranitidin 1A Pharma
Takadol
Theradol
Tiral
Topalgic
Tradol
Tradol Puren
Tradol-Puren
TradolPuren
Tradonal
Tralgiol
Trama 1A Pharma
Trama AbZ
Trama Dorsch
Trama KD
Trama-Dorsch
Tramabeta
Tramadin
Tramadoc
Tramadol
Tramadol 1A
Tramadol acis
Tramadol AL
Tramadol Asta Medica
Tramadol Basics
Tramadol Bayvit
Tramadol Bexal
Tramadol Cinfa
Tramadol Dolgit
Tramadol Edigen
Tramadol Hameln
Tramadol Heumann
Tramadol Hydrochloride
Tramadol Kern
Tramadol Lichtenstein
Tramadol Lindo
Tramadol Mabo
Tramadol Normon
Tramadol PB
Tramadol Ratiopharm
Tramadol Stada
Tramadol-Dolgit
Tramadol-Hameln
Tramadol-ratiopharm
TramadolDolgit
TramadolHameln
Tramadolor
Tramadolratiopharm
TramaDorsch
Tramadura
Tramagetic
Tramagit
Tramake
Tramal
Tramex
Tramundin
Trasedal
Ultram
Xymel 50
Zamudol
Zumalgic
Zydol
Zytram
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
InChIInChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1
InChIKeyTVYLLZQTGLZFBW-ZBFHGGJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39.5 [ug/mL] (The mean of the results at pH 7.4)
Soluble
7.50e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Tramadol (CAS 123154-38-1): Understanding the Baseline Pharmacology of This Atypical Analgesic


Tramadol (CAS 123154-38-1) is a centrally acting, synthetic analgesic that exists as a racemic mixture of (+)- and (−)-enantiomers [1]. It is classified as an 'atypical' opioid due to its dual mechanism of action: weak agonist activity at the μ-opioid receptor (MOR) and inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake [2]. The parent compound is a prodrug, requiring metabolic conversion primarily by CYP2D6 to its active metabolite, O-desmethyltramadol (M1), which is a significantly more potent MOR agonist [3]. The distinct pharmacologies of its enantiomers and the active metabolite are critical to its overall analgesic profile and differentiate it from conventional opioids [4].

Why Tramadol Cannot Be Considered a Simple Opioid Substitute


Tramadol's clinical profile is not equivalent to that of other weak opioids like codeine or to newer agents like tapentadol due to its unique prodrug requirement and enantiomer-dependent pharmacology. Unlike tapentadol, which provides direct MOR agonism and monoamine reuptake inhibition without metabolic activation, tramadol's efficacy is highly dependent on CYP2D6-mediated conversion to the active M1 metabolite [1]. Compared to codeine, tramadol's analgesic effect is less reliant on a single pathway and demonstrates synergy between its enantiomers [2]. Furthermore, the racemic mixture provides a distinct balance of efficacy and tolerability not achieved by either enantiomer alone, making direct substitution without considering these mechanistic differences inappropriate [3].

Quantitative Evidence for Tramadol (CAS 123154-38-1) Differentiation from Comparators


μ-Opioid Receptor Affinity: Tramadol vs. Morphine and Tapentadol

Tramadol itself is a weak μ-opioid receptor (MOR) agonist. Its parent compound Ki is approximately 17,000 nM for human MOR, which is roughly 2,400-fold lower affinity than morphine (Ki = 7.1 nM) [1]. This is further contextualized by a uniform assay that placed tramadol in the lowest affinity category (Ki > 100 nM), specifically at 12,486 nM, contrasting with morphine (Ki = 1-100 nM) and tapentadol which has an affinity roughly 2-3 times higher than tramadol's [2][3]. This demonstrates that tramadol's analgesic effect is not primarily driven by its parent compound's MOR binding.

Pharmacology Receptor Binding Analgesic Potency

Enantiomer-Specific Monoamine Reuptake Inhibition vs. Tapentadol

Tramadol's monoaminergic action is enantiomer-dependent. The (+)-enantiomer is the most potent inhibitor of serotonin (5-HT) uptake (Ki = 0.53 μM), while the (−)-enantiomer is the most potent inhibitor of norepinephrine (NE) uptake (Ki = 0.43 μM) [1]. In a human 5-HT transporter assay, both enantiomers potently suppressed the transporter with IC50 values of 1.0 μM and 0.8 μM, respectively [2]. This is a key distinction from tapentadol, where the same single molecule is responsible for both MOR agonism and NE reuptake inhibition, lacking this complementary enantiomeric contribution.

Neuropharmacology Enantiomer Selectivity Mechanism of Action

Clinical Efficacy vs. Tapentadol: A Model-Based Meta-Analysis in Chronic Pain

A model-based meta-analysis of 45 studies (~13,000 patients) indirectly comparing tramadol and tapentadol for chronic non-malignant pain found that tramadol 300 mg once daily was slightly more effective in reducing pain intensity than tapentadol 100-250 mg twice daily, with a 46% change from baseline for tramadol versus a 36% change for tapentadol [1]. However, the analysis also noted tapentadol was associated with slightly lower risks of constipation and nausea. This demonstrates comparable, if not marginally superior, analgesic efficacy for tramadol at these specific dosages.

Clinical Efficacy Meta-Analysis Pain Management

Superiority of Racemate over Individual Enantiomers in Clinical Efficacy and Tolerability

A randomized, double-blind clinical trial in postoperative gynecological patients (n=98) directly compared the analgesic efficacy of the (+)-enantiomer, the (−)-enantiomer, and the racemic mixture. Treatment failure due to inefficacy was 12% for (+)-tramadol, 15% for the racemate, and 53% for (−)-tramadol [1]. The responder rate (patients achieving mild or no pain within the first hour) was 67% for (+)-tramadol, 48% for the racemate, and 38% for (−)-tramadol (p=0.061). Crucially, when considering both efficacy and the higher incidence of nausea/vomiting with (+)-tramadol, the study concluded that the racemate is clinically superior to either enantiomer alone [1].

Clinical Trial Enantiomer Comparison Drug Development

Impact of CYP2D6 Genotype on Tramadol Pharmacokinetics: A Key Differentiator from Tapentadol

Tramadol is a prodrug whose conversion to its primary active metabolite (M1) is mediated by the highly polymorphic CYP2D6 enzyme. A clinical PK study (n=46 neonates) demonstrated that CYP2D6 genotype significantly impacts systemic exposure [1]. This is a major point of differentiation from tapentadol, which undergoes primarily glucuronidation and is not dependent on CYP450 enzymes for its analgesic effect [2]. The implications are significant: CYP2D6 poor metabolizers (~7% of Caucasians) may experience reduced analgesia, while ultra-rapid metabolizers are at increased risk of opioid toxicity.

Pharmacogenomics Pharmacokinetics Precision Medicine

Recommended Applications for Tramadol (CAS 123154-38-1) Based on Unique Evidence


Analgesic Efficacy Studies in CYP2D6-Profiled Models or Populations

Given the evidence of significant pharmacokinetic variability due to CYP2D6 polymorphisms [1], Tramadol (CAS 123154-38-1) is particularly well-suited for pharmacogenomic research. Studies investigating the impact of CYP2D6 genotype on analgesic response, metabolite formation (M1/M2 ratio), and adverse effect profiles in defined metabolizer cohorts (poor, intermediate, extensive, ultra-rapid) can leverage this compound to generate highly informative, stratified clinical data.

Preclinical Models of Multimodal or Neuropathic Pain

The complementary and synergistic interaction between tramadol's enantiomers, which provides both opioid (via M1 metabolite) and non-opioid (monoamine reuptake inhibition) antinociception [2][3], makes the racemate an ideal tool compound for investigating pain states with both nociceptive and neuropathic components. Its distinct mechanism, validated in animal models like the Randall-Selitto and hot-plate tests, supports its use in preclinical research focused on multimodal analgesia.

Comparative Effectiveness Research Against Newer Atypical Opioids (e.g., Tapentadol)

Based on the model-based meta-analysis showing comparable efficacy to tapentadol in chronic non-malignant pain [4], Tramadol (CAS 123154-38-1) serves as a critical benchmark or comparator in clinical trials and real-world evidence studies. Research aimed at delineating the risk-benefit profiles, cost-effectiveness, or patient-reported outcomes of atypical opioids can reliably use tramadol as a reference standard, given the wealth of existing safety and efficacy data [5].

Toxicology and Forensic Analysis of Mixed-Mechanism Drug Overdose

The complex metabolism of tramadol and the distinct contributions of its parent compound, active M1 metabolite, and inactive N-desmethyltramadol (M2) to its overall profile [6] make it a relevant analyte in forensic toxicology. Research into methods for detecting and quantifying tramadol and its metabolites in biological matrices (e.g., blood, urine) is important for investigating drug-impaired driving, post-mortem toxicology in polydrug cases, and understanding its contribution to serotonin syndrome or seizures in overdose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tramadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.